Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl ester group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-3-nitropyridine with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol to introduce the methyl ester group . The reaction conditions often require the use of a catalyst, such as acetic acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups at the 5-position.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered electronic properties.
Ester Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-7-carboxylate
- Methyl 5-fluoro-1H-pyrazolo[4,3-B]pyridine-7-carboxylate
- Methyl 5-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate
Uniqueness
Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C8H6BrN3O2 |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-6(9)11-5-3-10-12-7(4)5/h2-3H,1H3,(H,10,12) |
InChI Key |
JDFLOMMKLALUEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1NN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.